Cas no 2137581-91-8 (Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate)

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
- 2137581-91-8
- EN300-787145
- Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
-
- インチ: 1S/C10H11NO3/c1-3-9-8(7-14-11-9)5-6-10(12)13-4-2/h7H,3-4H2,1-2H3
- InChIKey: KKCWNCUDXFJXPM-UHFFFAOYSA-N
- SMILES: O1C=C(C#CC(=O)OCC)C(CC)=N1
計算された属性
- 精确分子量: 193.07389321g/mol
- 同位素质量: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 2
Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787145-0.1g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 0.1g |
$2050.0 | 2024-05-22 | |
Enamine | EN300-787145-5.0g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 5.0g |
$6757.0 | 2024-05-22 | |
Enamine | EN300-787145-0.25g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 0.25g |
$2143.0 | 2024-05-22 | |
Enamine | EN300-787145-2.5g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 2.5g |
$4566.0 | 2024-05-22 | |
Enamine | EN300-787145-10.0g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 10.0g |
$10018.0 | 2024-05-22 | |
Enamine | EN300-787145-1.0g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 1.0g |
$2330.0 | 2024-05-22 | |
Enamine | EN300-787145-0.5g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 0.5g |
$2236.0 | 2024-05-22 | |
Enamine | EN300-787145-0.05g |
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate |
2137581-91-8 | 95% | 0.05g |
$1957.0 | 2024-05-22 |
Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
10. Back matter
Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoateに関する追加情報
Comprehensive Overview of Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate (CAS No. 2137581-91-8): Properties, Applications, and Industry Insights
Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate (CAS No. 2137581-91-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of oxazole derivatives, which are known for their versatile applications in drug discovery and material science. Its molecular structure combines an ethyl ester group with a propynoate moiety, linked to a 3-ethyl-1,2-oxazole ring, making it a valuable intermediate for synthesizing bioactive molecules.
In recent years, the demand for heterocyclic compounds like Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate has surged, driven by their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential as a scaffold for medicinal chemistry, given its ability to modulate biological pathways. The compound's CAS No. 2137581-91-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
From a synthetic perspective, Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate is synthesized via Sonogashira coupling or cyclization reactions, methods widely discussed in organic chemistry forums. Its prop-2-ynoate group offers reactivity for further functionalization, a topic often explored in click chemistry discussions. This adaptability aligns with the growing trend of green chemistry, where efficient and sustainable synthesis routes are prioritized.
The compound's physicochemical properties, such as its solubility in organic solvents and thermal stability, make it suitable for industrial-scale applications. Analysts highlight its compatibility with high-throughput screening platforms, a hotspot in AI-driven drug discovery. Searches for "oxazole derivatives in drug design" or "CAS 2137581-91-8 applications" often lead to discussions about its role in optimizing lead compounds.
Beyond pharmaceuticals, Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate is explored in material science, particularly in designing fluorescent probes and polymeric materials. Its conjugated system contributes to electronic properties, a focal point in organic electronics research. This dual utility underscores its importance in interdisciplinary studies, frequently cited in patents and peer-reviewed journals.
In conclusion, Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate (CAS No. 2137581-91-8) exemplifies the convergence of synthetic innovation and applied science. As interest in tailored heterocycles grows, this compound remains a key subject in both academic and industrial research, addressing contemporary challenges in healthcare and advanced materials.
2137581-91-8 (Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate) Related Products
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 1211525-82-4(5-Allylnicotinic acid)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 3421-76-9(2-Ethylnicotinic acid)
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)
- 1527925-50-3(1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)
- 1701904-41-7(2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)
- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)




